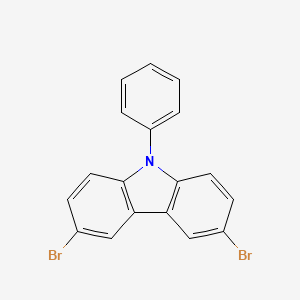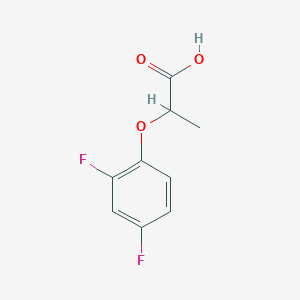
2-(2,4-二氟苯氧基)丙酸
描述
2-(2,4-Difluorophenoxy)propanoic acid is a chemical compound with the CAS Number: 52043-21-7 . It has a molecular weight of 202.16 and its molecular formula is C9H8F2O3 .
Molecular Structure Analysis
The InChI code for 2-(2,4-Difluorophenoxy)propanoic acid is 1S/C9H8F2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
2-(2,4-Difluorophenoxy)propanoic acid is a solid at room temperature .科学研究应用
吸附和环境行为
土壤和矿物对苯氧基除草剂的吸附2-(2,4-二氟苯氧基)丙酸和其他苯氧基除草剂在与土壤和矿物相互作用时表现出特定的吸附行为。影响这种相互作用的关键因素包括土壤 pH 值、有机碳含量和氧化铁的存在。土壤有机质和氧化铁是这些化合物的显着吸附剂,突出了它们在农业环境中的环境行为和归宿(Werner、Garratt 和 Pigott,2012)。
毒理学和环境影响
2,4-D 除草剂毒性研究的全球趋势对 2,4-D(一种与 2-(2,4-二氟苯氧基)丙酸相关的化合物)的毒理学和诱变性的研究发展迅速。这篇综述强调了需要进一步关注分子生物学、基因表达以及在脊椎动物或生物指示物种中评估暴露的研究。了解 2,4-D 的分子机制和影响对于环境和公共卫生至关重要(Zuanazzi、Ghisi 和 Oliveira,2020)。
环境归宿和生态毒理学效应2,4-D 在环境中的存在引起了人们的担忧,因为它可能对非目标生物产生毒性影响。这篇综合综述讨论了 2,4-D 的环境归宿、行为和生态毒理学效应,强调了需要制定局部缓解策略和进一步研究以了解其长期环境影响(Islam 等人,2017)。
废水处理和农药工业
农药工业废水处理方案本文探讨了如何处理农药工业中含有 2,4-D 及其衍生物等有毒污染物的高浓度废水。强调了生物工艺和颗粒活性炭作为有效的处理方法,强调了需要进行实用且全面的实施以确保环境安全(Goodwin、Carra、Campo 和 Soares,2018)。
微生物生物降解
除草剂的微生物生物降解2,4-D 与 2-(2,4-二氟苯氧基)丙酸密切相关,是一种广泛使用的除草剂,其环境影响令人担忧。这篇综述强调了微生物在降解 2,4-D 及其代谢物中的作用,提倡微生物修复以防止环境污染和保护公共卫生(Magnoli 等人,2020)。
作用机制
Target of Action
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), primarily target plant growth processes .
Mode of Action
Compounds with similar structures, like 2,4-d, are known to alter the plasticity of cell walls, influence protein production, and increase ethylene production . These changes can lead to abnormal and excessive cell division and growth, damaging vascular tissue .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways related to cell growth and division .
Result of Action
Similar compounds are known to cause abnormal and excessive cell division and growth, leading to damage in vascular tissue .
Action Environment
Similar compounds are known to be highly soluble in water, have low volatility, and are quite mobile .
生化分析
Biochemical Properties
2-(2,4-Difluorophenoxy)propanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as acetyl-CoA carboxylase, which is crucial for fatty acid biosynthesis. The compound acts as an inhibitor, binding to the enzyme’s active site and preventing the conversion of acetyl-CoA to malonyl-CoA . Additionally, 2-(2,4-Difluorophenoxy)propanoic acid interacts with various proteins and other biomolecules, influencing their structure and function through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 2-(2,4-Difluorophenoxy)propanoic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in lipid metabolism. The compound affects gene expression by modulating transcription factors and other regulatory proteins . In cellular metabolism, 2-(2,4-Difluorophenoxy)propanoic acid alters the balance of metabolic fluxes, leading to changes in the levels of key metabolites . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 2-(2,4-Difluorophenoxy)propanoic acid exerts its effects through specific binding interactions with target biomolecules. The compound inhibits acetyl-CoA carboxylase by binding to its biotin carboxylase domain, thereby blocking the enzyme’s activity . This inhibition leads to a decrease in malonyl-CoA levels, which in turn affects fatty acid synthesis and other related metabolic pathways . Additionally, 2-(2,4-Difluorophenoxy)propanoic acid can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,4-Difluorophenoxy)propanoic acid can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to extreme temperatures or light . Long-term studies have shown that prolonged exposure to 2-(2,4-Difluorophenoxy)propanoic acid can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 2-(2,4-Difluorophenoxy)propanoic acid in animal models vary with dosage. At low doses, the compound can modulate metabolic pathways without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and disruptions in lipid metabolism . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response . These findings highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
2-(2,4-Difluorophenoxy)propanoic acid is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing the synthesis and degradation of fatty acids . The compound can also affect the levels of key metabolites, such as malonyl-CoA and acetyl-CoA, by modulating enzyme activities and metabolic fluxes . These interactions are critical for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-(2,4-Difluorophenoxy)propanoic acid is transported and distributed through specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The transport and distribution of 2-(2,4-Difluorophenoxy)propanoic acid are influenced by factors such as concentration gradients, membrane permeability, and the presence of specific transport proteins .
Subcellular Localization
The subcellular localization of 2-(2,4-Difluorophenoxy)propanoic acid is crucial for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with key metabolic enzymes . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy and specificity . Understanding the subcellular localization of 2-(2,4-Difluorophenoxy)propanoic acid is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-(2,4-difluorophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKAFGLBHPKARJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408770 | |
| Record name | 2-(2,4-difluorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52043-21-7 | |
| Record name | 2-(2,4-difluorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



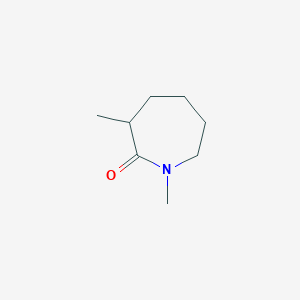
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1311960.png)

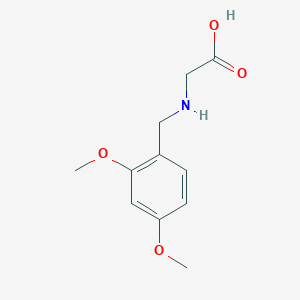

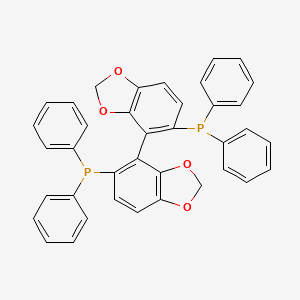

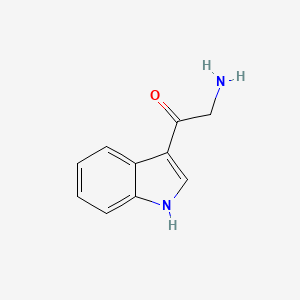
![Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B1311974.png)

![Hexanoic acid, 6-[(1-oxononyl)amino]-](/img/structure/B1311979.png)

![8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B1311982.png)
